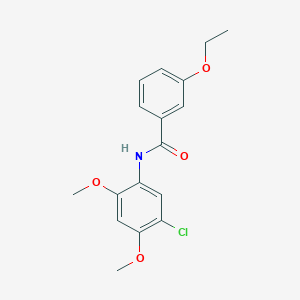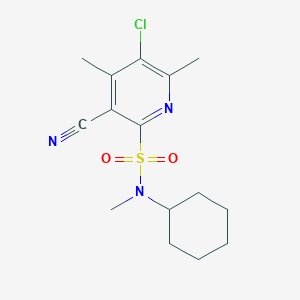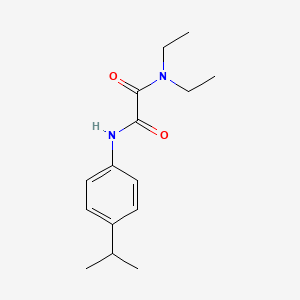![molecular formula C24H20N2O2 B4769574 mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4769574.png)
mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Vue d'ensemble
Description
Mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone, also known as MPMP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone involves its ability to selectively bind to cancer cells and inhibit the activity of histone deacetylases. Histone deacetylases are enzymes that play a critical role in regulating gene expression and are overexpressed in various types of cancer. By inhibiting the activity of histone deacetylases, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant adverse effects on normal cells. In addition, this compound has been shown to selectively bind to cancer cells, making it a promising candidate for targeted cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is its high quantum yield and photostability, making it an excellent candidate for fluorescent imaging. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its applications in aqueous environments.
Orientations Futures
There are several potential future directions for mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone research. One area of interest is the development of this compound-based contrast agents for MRI imaging. Another area of interest is the optimization of this compound synthesis methods to improve its solubility and bioavailability. Additionally, this compound may have potential applications in other fields, such as drug delivery and catalysis, which warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties, including its high quantum yield, photostability, and selective binding to cancer cells, make it a promising candidate for optoelectronics, bioimaging, and cancer therapy. Further research is needed to fully explore the potential of this compound and its applications in other fields.
Applications De Recherche Scientifique
Mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and cancer therapy. In optoelectronics, this compound has been used as a fluorescent probe due to its high quantum yield and photostability. In bioimaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind to cancer cells. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Propriétés
IUPAC Name |
[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-15-13-16(2)21(17(3)14-15)22(27)18-9-11-20(12-10-18)24-26-25-23(28-24)19-7-5-4-6-8-19/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCQYEKDCIXSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichlorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4769510.png)
![N~2~-methyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4769512.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate](/img/structure/B4769515.png)

![{[2-(cyclododecylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4769523.png)
![6-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4769530.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperidinecarboxamide](/img/structure/B4769532.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4769534.png)
![2-(4-chlorophenoxy)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4769541.png)

![1-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4769549.png)

![N-allyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4769576.png)

